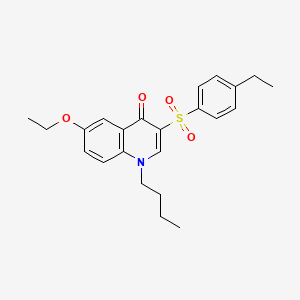

1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one

Descripción

1-Butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a butyl substituent at the N1 position, an ethoxy group at C6, and a 4-ethylphenylsulfonyl moiety at C2.

Propiedades

IUPAC Name |

1-butyl-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(29(26,27)19-11-8-17(5-2)9-12-19)23(25)20-15-18(28-6-3)10-13-21(20)24/h8-13,15-16H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPPSRHFXKIHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of molecules, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 345.41 g/mol |

| CAS Number | 899214-43-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group in its structure is known to enhance binding affinity to proteins, potentially influencing several pathways:

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against various strains .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as the ERK/MAPK pathway .

- Anti-inflammatory Effects : Research indicates that compounds similar to this quinoline derivative can suppress pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Research Findings and Case Studies

Recent studies have highlighted the biological efficacy of 1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one. Below are key findings:

Antimicrobial Activity

A study assessed the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Efficacy

In vitro studies demonstrated that:

- The compound inhibited the growth of human lung cancer cells (A549) with an IC50 value of approximately 30 μM.

- It induced apoptosis through mitochondrial pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Anti-inflammatory Potential

In vivo models indicated that treatment with this compound reduced inflammation markers significantly:

- Decreased levels of TNF-alpha and IL-6 in serum after administration in animal models of arthritis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound shares a core quinolin-4(1H)-one scaffold with several analogs, differing in substituents at N1, C3, and C4. Key analogs and their comparative features are summarized below:

Substituent Variations at N1 and C3

*Calculated based on structural similarity to analogs.

†Estimated using fragment-based methods.

Key Observations:

- N1 Substituents : The butyl group in the target compound confers higher lipophilicity (logP ~5.1) compared to benzyl derivatives (logP 4.1–5.2). The 4-chlorobenzyl group in the analog from introduces electron-withdrawing effects, which may enhance stability or receptor binding .

- C3 Sulfonyl Groups: The 4-ethylphenylsulfonyl moiety in the target compound balances lipophilicity and steric bulk. Simpler benzenesulfonyl groups () reduce molecular weight but may decrease target affinity .

Halogenated Analogs

and highlight halogenated quinolones, such as 3-bromo- and 3-iodo-derivatives (e.g., 3-bromo-2-phenylquinolin-4(1H)-one, 3j ). Unlike the sulfonyl-containing target compound, halogenation at C3 introduces electronegative atoms that may alter electronic properties and reactivity. For example:

- 6-Fluoro-7-methylquinolin-4(1H)-one (): Fluorine’s electron-withdrawing effect enhances metabolic stability, a feature absent in the ethoxy-substituted target compound .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.